molecular formula C18H21N3O4S B10902686 ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B10902686
M. Wt: 375.4 g/mol
InChI Key: ZVLZAXJGBABJEV-BQYQJAHWSA-N
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Description

ETHYL 5-ACETYL-2-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Functional Group Introduction:

    Final Esterification: The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of halogen atoms or other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism by which ETHYL 5-ACETYL-2-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with various molecular targets. The acetyl and pyrazole groups can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-ACETYL-2-{[(E)-3-(1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: Lacks the 1,5-dimethyl substitution on the pyrazole ring.

    METHYL 5-ACETYL-2-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: Has a methyl ester instead of an ethyl ester.

Uniqueness

The unique combination of functional groups in ETHYL 5-ACETYL-2-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H21N3O4S/c1-6-25-18(24)15-10(2)16(12(4)22)26-17(15)20-14(23)8-7-13-9-19-21(5)11(13)3/h7-9H,6H2,1-5H3,(H,20,23)/b8-7+

InChI Key

ZVLZAXJGBABJEV-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=C(N(N=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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